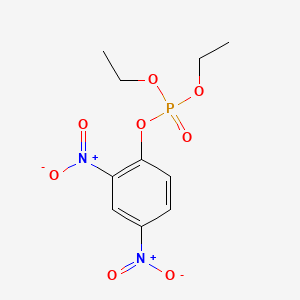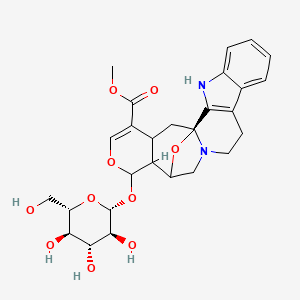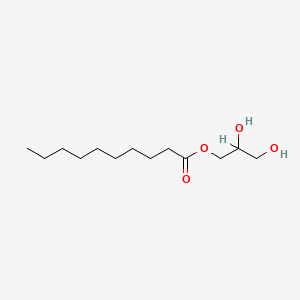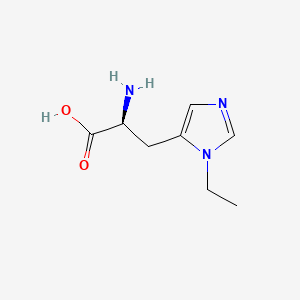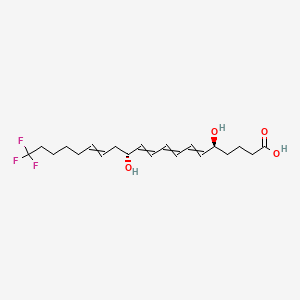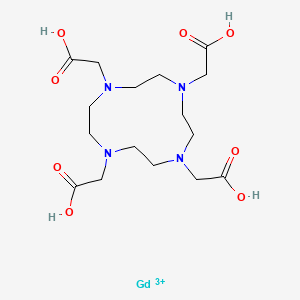
Gadoteric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gadoteric acid, also known as gadolinium (3+) 2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetraazacyclododecan-1-yl]acetate, is a gadolinium-based contrast agent used primarily in magnetic resonance imaging (MRI). It is a macrocyclic compound that includes the organic acid 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid as a chelating agent, which binds to the gadolinium ion. This compound is known for its high stability and safety profile, making it a preferred choice for enhancing the contrast in MRI scans .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of gadoteric acid involves the complexation of gadolinium ions with 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid. The process typically includes the following steps:
- Dissolving gadolinium oxide in water to form gadolinium chloride.
- Mixing gadolinium chloride with 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid in an aqueous solution.
- Adjusting the pH of the solution to facilitate the complexation reaction.
- Purifying the resulting this compound through filtration and crystallization .
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process is optimized to ensure high yield and purity. Key steps include:
- Large-scale dissolution of gadolinium oxide.
- Controlled addition of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid.
- Continuous monitoring and adjustment of pH.
- Use of advanced filtration and crystallization techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Gadoteric acid primarily undergoes complexation reactions. It is highly stable and does not readily participate in oxidation, reduction, or substitution reactions under normal conditions.
Common Reagents and Conditions: The primary reagents involved in the preparation of this compound are gadolinium oxide and 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid. The reaction conditions include an aqueous medium and controlled pH levels .
Major Products: The major product of the reaction is this compound itself, which is used as a contrast agent in MRI .
Scientific Research Applications
Gadoteric acid is widely used in various fields of scientific research:
Chemistry: It is used as a stable complex for studying the properties of gadolinium-based compounds.
Biology: this compound is employed in imaging studies to visualize biological structures and processes.
Medicine: Its primary application is in MRI to enhance the contrast of images, aiding in the diagnosis of various conditions such as tumors, vascular diseases, and brain disorders
Industry: this compound is used in the development of new contrast agents and imaging techniques.
Mechanism of Action
Gadoteric acid works by developing a magnetic moment when placed in a magnetic field. This magnetic moment enhances the relaxation rates of water protons in its vicinity, leading to an increase in signal intensity (brightness) of tissues during MRI. The compound crosses the blood-brain barrier in areas with abnormal vascularity, highlighting affected regions in the imaging process .
Comparison with Similar Compounds
- Gadopentetic acid
- Gadobenic acid
- Gadoxetic acid
- Gadoteridol
- Gadobutrol
Comparison: Gadoteric acid is unique due to its macrocyclic structure, which provides higher stability compared to linear gadolinium-based contrast agents. This stability reduces the risk of gadolinium release, making it safer for patients, especially those with renal impairments. Additionally, this compound has a favorable safety profile and is less likely to cause nephrogenic systemic fibrosis compared to other gadolinium-based agents .
Properties
Molecular Formula |
C16H28GdN4O8+3 |
|---|---|
Molecular Weight |
561.7 g/mol |
IUPAC Name |
gadolinium(3+);2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |
InChI |
InChI=1S/C16H28N4O8.Gd/c21-13(22)9-17-1-2-18(10-14(23)24)5-6-20(12-16(27)28)8-7-19(4-3-17)11-15(25)26;/h1-12H2,(H,21,22)(H,23,24)(H,25,26)(H,27,28);/q;+3 |
InChI Key |
GFSTXYOTEVLASN-UHFFFAOYSA-N |
SMILES |
C1CN(CCN(CCN(CCN1CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O.[Gd+3] |
Canonical SMILES |
C1CN(CCN(CCN(CCN1CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O.[Gd+3] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Hydroxybenzoic acid [2-(2-ethoxyanilino)-2-oxo-1-phenylethyl] ester](/img/structure/B1228246.png)
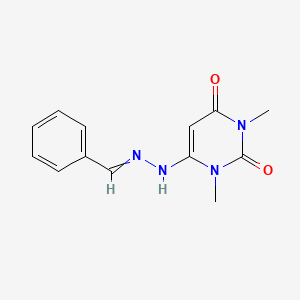
![N-(6-methoxy-3-pyridinyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B1228253.png)
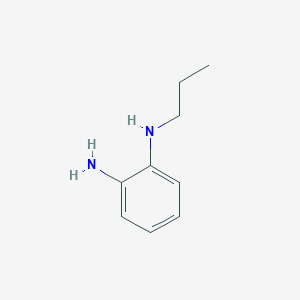
![2-Butenoic acid, 4-[(5-chloro-2-hydroxyphenyl)amino]-4-oxo-, (Z)-](/img/structure/B1228255.png)
